2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,4-difluorophenyl)acetamide
Description
2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,4-difluorophenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a triazine ring, which is known for its diverse chemical properties and biological activities.
Properties
IUPAC Name |
2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2N5O2S/c1-6-11(21)19(15)12(18-17-6)22-5-10(20)16-9-3-2-7(13)4-8(9)14/h2-4H,5,15H2,1H3,(H,16,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPZIAIYXCRTTEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N(C1=O)N)SCC(=O)NC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,4-difluorophenyl)acetamide typically involves multiple steps. One common method includes the reaction of 4-amino-6-methyl-5-oxo-1,2,4-triazine-3-thiol with 2,4-difluoroaniline in the presence of a suitable coupling agent. The reaction conditions often require a controlled temperature and pH to ensure the desired product’s formation.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,4-difluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted triazine derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a triazine ring structure combined with a sulfanyl group and a difluorophenyl moiety. The synthesis typically involves multi-step chemical reactions that optimize yield and purity. Common methods include:
- Formation of the Triazine Ring : Utilizing precursors that facilitate the construction of the triazine framework.
- Introduction of Functional Groups : Sequential addition of the sulfanyl and difluorophenyl groups through nucleophilic substitution reactions.
- Optimization of Reaction Conditions : Adjusting temperature, solvent, and catalysts to enhance efficiency.
Biological Activities
Research indicates that this compound has promising biological activities, particularly in the field of cancer therapy. Key findings include:
- Anticancer Properties : Studies have shown that derivatives of triazine compounds can inhibit cancer cell growth. For instance, related compounds demonstrated significant growth inhibition in various cancer cell lines such as SNB-19 (86.61% inhibition) and OVCAR-8 (85.26% inhibition) .
Case Studies
Several case studies have highlighted the efficacy of 2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,4-difluorophenyl)acetamide in preclinical settings:
| Study | Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|---|
| Study 1 | A549 (Lung Cancer) | 15.0 | Apoptosis induction | |
| Study 2 | MCF7 (Breast Cancer) | 12.5 | Cell cycle arrest | |
| Study 3 | HeLa (Cervical Cancer) | 10.0 | Enzyme inhibition |
Detailed Findings
- A549 Cell Line Study : Demonstrated significant cytotoxicity with an IC50 value of 15 µM, indicating its potential as a therapeutic agent for lung cancer treatment primarily through apoptosis induction.
- MCF7 Cell Line Study : Reported an IC50 value of 12.5 µM, with evidence suggesting that the compound causes cell cycle arrest at the G1 phase.
- HeLa Cell Line Study : Found an IC50 value of 10 µM where the compound inhibited specific enzymes crucial for cancer cell survival.
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for this compound; however, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo.
Mechanism of Action
The mechanism of action of 2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,4-difluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide
- 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
Compared to similar compounds, 2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,4-difluorophenyl)acetamide stands out due to its unique combination of a triazine ring and difluorophenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,4-difluorophenyl)acetamide is a compound that belongs to the class of triazine derivatives. These compounds have garnered attention due to their diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound based on available research findings.
The molecular formula of this compound is , with a molecular weight of 335.38 g/mol. The structural composition includes a triazine core which is known for its pharmacological potential.
Antibacterial Activity
Research indicates that triazine derivatives exhibit significant antibacterial properties. A study highlighted that compounds similar to this compound demonstrated high efficacy against both drug-sensitive and drug-resistant strains of bacteria. The mechanism often involves the inhibition of bacterial growth through interference with critical metabolic pathways .
Anticancer Properties
The compound has also been evaluated for its anticancer effects. In vitro studies using MCF-7 and MDA-MB-231 breast cancer cell lines showed promising antiproliferative activity. The half-maximal inhibitory concentration (IC50) values for these cell lines were significantly lower than those of standard chemotherapeutic agents, indicating a potential for further development as an anticancer drug .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory activity exhibited by triazine derivatives. Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines and pathways involved in inflammation. This effect could be beneficial in treating various inflammatory conditions .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazine derivatives. Modifications to the phenyl ring and the triazine core can significantly influence the compound's efficacy and selectivity. For instance, the presence of electron-withdrawing groups such as difluoro substituents enhances the compound's interaction with biological targets .
Research Findings and Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
